3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a fluorine atom, a furan ring, and a piperidine moiety attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to yield 1-(furan-2-ylmethyl)piperidine.
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Fluorination: : The next step involves the introduction of the fluorine atom. This can be accomplished by reacting the piperidine intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to obtain the fluorinated piperidine derivative.
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Amidation: : The final step is the formation of the benzamide. This is done by reacting the fluorinated piperidine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes, which can provide insights into its mechanism of action and therapeutic potential.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways in cells.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the furan ring play crucial roles in binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(piperidin-4-ylmethyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Lacks the fluorine atom, which can influence its reactivity and interaction with biological targets.
3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Substitutes chlorine for fluorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the fluorine atom and the furan ring in 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-16-4-1-3-15(11-16)18(22)20-12-14-6-8-21(9-7-14)13-17-5-2-10-23-17/h1-5,10-11,14H,6-9,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARNOBQZCOAXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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